Atovaquone

Catalog No.
S519714
CAS No.
95233-18-4
M.F
C22H19ClO3
M. Wt
366.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atovaquone

CAS Number

95233-18-4

Product Name

Atovaquone

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C22H19ClO3

Molecular Weight

366.84

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2

InChI Key

KUCQYCKVKVOKAY-CTYIDZIISA-N

SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

solubility

Soluble in DMSO, not in water

Synonyms

566C; 566C80; 566C80 hydroxynaphthoquinone; 566C80, hydroxynaphthoquinone; Atovaquone; atovaquone GlaxoSmithKline brand; compound 566; Glaxo Wellcome brand of atovaquone; GlaxoSmithKline brand of atovaquone; hydroxynaphthoquinone 566C80; hydroxynaphthoquinone, 566C80; Mepron; Wellvone

The exact mass of the compound Atovaquone is 366.10227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Atovaquone in Malaria Treatment

Atovaquone is a medication primarily used in combination with proguanil for the treatment of uncomplicated Plasmodium falciparum malaria, the most deadly form of malaria in humans [1]. This combination therapy is known as atovaquone-proguanil (AP) and is particularly effective against malaria contracted while traveling (). However, due to the emergence of drug resistance, atovaquone is no longer the first-line treatment for malaria in most regions [1].

Potential use of Atovaquone for Injectable Malaria Prevention

Recent scientific research suggests a potential new application for atovaquone: a long-acting, injectable preventative for malaria. This approach would differ from the current standard of daily or weekly oral medications for malaria prevention. Researchers believe an injectable formulation could improve adherence and offer longer-lasting protection [2].

Studies have shown that using atovaquone for prevention might be less susceptible to the development of drug resistance compared to its use in treatment (). This is an encouraging finding, as malaria parasites have developed resistance to many existing antimalarial medications.

Atovaquone is a synthetic compound classified as a hydroxy-1,4-naphthoquinone and is structurally related to ubiquinone. Its chemical formula is C22H19ClO3C_{22}H_{19}ClO_{3} with a molecular weight of approximately 366.84 g/mol. Atovaquone is primarily known for its antiprotozoal properties and is used in the treatment and prevention of Pneumocystis jirovecii pneumonia, particularly in immunocompromised patients, such as those with human immunodeficiency virus infection. It is marketed under the brand name Mepron and is available in suspension form to enhance bioavailability due to its low water solubility .

Atovaquone's exact mechanism of action against different protozoa is still under investigation. However, it is believed to interfere with the parasite's mitochondrial electron transport chain, disrupting their energy production and leading to cell death [].

Atovaquone is generally well-tolerated, but common side effects include nausea, vomiting, and diarrhea. In rare cases, it can cause more serious side effects like liver problems or skin reactions.

  • Toxicity: Atovaquone has low acute toxicity in humans.
  • Flammability: Not flammable.
Starting from simpler organic compounds. One reported method includes the reaction of 2-hydroxy-1,4-naphthoquinone with a chlorinated cyclohexyl derivative. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Recent studies have focused on developing prodrugs of Atovaquone to enhance its solubility and bioavailability, thereby improving therapeutic outcomes .

Example Synthesis Reaction

text
Starting Material: 2-hydroxy-1,4-naphthoquinone + chlorinated cyclohexyl compoundReaction Conditions: Acidic or basic medium with appropriate catalystsProduct: Atovaquone

Atovaquone exhibits significant biological activity against several protozoan parasites. Its primary therapeutic use is against Pneumocystis jirovecii pneumonia, where it serves as an alternative for patients who cannot tolerate conventional treatments like trimethoprim-sulfamethoxazole. The drug also shows efficacy against Toxoplasma gondii and is part of the combination therapy Malarone for malaria treatment alongside proguanil .

The compound has been found to inhibit the replication of coronaviruses in vitro, including SARS-CoV-2, although clinical trials are ongoing to assess its effectiveness against COVID-19 .

Atovaquone is primarily used in clinical settings for:

  • Treatment of Pneumocystis jirovecii pneumonia: Particularly in patients with HIV/AIDS.
  • Prevention of Pneumocystis pneumonia: In patients who cannot take other prophylactic medications.
  • Treatment of Toxoplasmosis: Often used when patients are intolerant to other treatments.
  • Malaria treatment: As part of the combination therapy Malarone.
  • Veterinary applications: Used in livestock for treating babesiosis .

Atovaquone shares structural and functional similarities with several other compounds within the naphthoquinone class and related classes. Here are some notable comparisons:

Compound NameClassPrimary UseUnique Features
UbiquinoneNaphthoquinonesCellular respirationNaturally occurring coenzyme involved in ATP production
LawsoneNaphthoquinonesDyeing agent; potential medicinal usesUsed traditionally as a dye; less focus on antimicrobial properties
MenadioneNaphthoquinonesVitamin K3 precursorPrimarily involved in blood coagulation processes
ProguanilAntimalarial agentMalaria treatmentOften used in combination with Atovaquone for enhanced efficacy
TrimethoprimAntimicrobial agentBacterial infectionsOften used alongside sulfamethoxazole; different mechanism of action

Atovaquone's unique position lies in its specific action against mitochondrial processes in protozoa while being less toxic compared to other agents like trimethoprim-sulfamethoxazole, making it suitable for sensitive patient populations .

Radical-mediated coupling methodologies represent a significant advancement in atovaquone synthesis, offering improved yields compared to traditional approaches [6]. The radical coupling mechanism involves the oxidative generation of carbon radicals from carboxylic acid precursors, which subsequently react with naphthoquinone derivatives to form the desired product [6] [7].

The most extensively studied radical-mediated approach utilizes silver nitrate as a catalyst in combination with ammonium persulfate as the oxidizing agent [6] [7]. This system generates carbon radicals through single electron transfer processes, enabling efficient coupling between trans-4-(4-chlorophenyl)cyclohexane carboxylic acid and 2,3-dichloro-1,4-naphthoquinone [9]. Research has demonstrated that the radical coupling reaction can achieve yields of 36.47% when optimized conditions are employed, representing a substantial improvement over earlier methodologies [9].

The reaction mechanism proceeds through initial oxidation of the carboxylic acid substrate by the persulfate reagent in the presence of silver nitrate [9]. The resulting carbon radical intermediate rapidly attacks the electron-deficient naphthoquinone nucleus, forming the carbon-carbon bond [9]. Critical to the success of this approach is the controlled addition of the persulfate solution, which must be introduced slowly to prevent radical degradation and unwanted side reactions [9].

Process optimization studies have revealed that the radical-mediated coupling exhibits superior stereoselectivity compared to conventional methods [9]. The unwanted cis-isomer formation is effectively minimized during the coupling reaction due to its lower polarity compared to the desired trans-isomer, facilitating subsequent purification through slurry washing procedures [9]. Recovery and reuse of silver nitrate, acetonitrile, and dichloromethane have been successfully demonstrated without significant variation in expected outcomes, making this approach economically viable for large-scale implementation [9].

Silver-Catalyzed Oxidative Decarboxylation Strategies

Silver-catalyzed oxidative decarboxylation represents the most widely employed synthetic strategy for atovaquone production, offering significant advantages in terms of yield and process reliability [1] [5]. The fundamental approach involves the decarboxylative coupling of 1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid in the presence of silver nitrate and persulfate reagents [1] [5].

The mechanism of silver-catalyzed decarboxylation begins with the formation of a carboxylate complex of silver [14]. Decarboxylation occurs through the ejection of carbon dioxide from the carboxylate complex, followed by protodemetallation with an aryl carboxylic acid molecule to regenerate the starting complex [14]. This catalytic cycle enables the efficient transformation of carboxylic acid substrates into the corresponding aromatic products [13] [14].

Research has established optimal reaction conditions for silver-catalyzed decarboxylation, with silver nitrate employed in amounts ranging from 0.2 to 0.5 moles per mole of carboxylic acid substrate [1] [5]. The persulfate reagent is typically used in 1.5 to 2.5 molar equivalents relative to the carboxylic acid [1] [5]. Temperature control is critical, with reactions conducted between 50 and 110 degrees Celsius to ensure optimal conversion while minimizing side product formation [1] [5].

The improved process utilizing 1,4-naphthoquinone instead of 2-chloro-1,4-naphthoquinone has demonstrated superior yields, with isolated yields of 20-22% for the intermediate compound of Formula II [1] [5]. This represents a substantial improvement over prior art methods that achieved only 3-5% yields when using 2-chloro-1,4-naphthoquinone as the starting material [1] [5]. The overall atovaquone yields have been improved to 25-30% based on the starting 4-(4-chlorophenyl)cyclohexane carboxylic acid through implementation of this optimized silver-catalyzed approach [1] [5].

Table 1: Silver-Catalyzed Decarboxylation Reaction Conditions

ParameterOptimal ConditionsLiterature Value
Silver nitrate amount0.2-0.5 mol per mol carboxylic acid0.0838 mol (14.17 g)
Persulfate amount1.5-2.5 mol per mol carboxylic acid1.048 mol (239 g)
Temperature50-110°CReflux temperature
Reaction time1-10 hours0.5-2 hours
Solvent systemAcetonitrile/water mixtureAcetonitrile (500 ml) + water (200 ml)
Naphthoquinone excess1.1-2 mol per mol carboxylic acid0.506 mol (80 g)
Product isolationExtraction with methylene chlorideCrystallization from acetonitrile

Solvent System Optimization for Industrial-Scale Production

Solvent system optimization plays a crucial role in achieving efficient industrial-scale production of atovaquone, with significant impact on reaction conversion rates, product yields, and downstream processing requirements [11] [21]. The selection and composition of solvent systems directly influence the solubility of reactants, reaction kinetics, and the ease of product isolation [11] [21].

The most extensively studied solvent system involves a mixture of acetonitrile and water, which provides optimal balance between reactant solubility and product crystallization properties [1] [5]. Research has demonstrated that a volume ratio of acetonitrile to water of approximately 2.5:1 yields superior results compared to single-solvent systems [1] [5]. This mixed aqueous-organic system facilitates the dissolution of both the carboxylic acid substrate and the naphthoquinone reactant while maintaining appropriate conditions for the silver-catalyzed decarboxylation reaction [1] [5].

Alternative solvent systems incorporating dichloromethane have been investigated for their potential to enhance conversion rates and simplify purification procedures [11] [21]. A mixed solvent system consisting of acetonitrile and dichloromethane in a 4:1 ratio has shown promising results, with yields ranging from 24.8% to 33.1% depending on the specific persulfate reagent employed [11] [21]. The incorporation of dichloromethane facilitates improved extraction of the product during workup procedures while maintaining compatibility with the silver-catalyzed reaction conditions [11] [21].

Industrial-scale considerations have led to the development of optimized solvent recovery and recycling protocols [21]. The ability to recover and reuse acetonitrile, dichloromethane, and other organic solvents is essential for economic viability of large-scale production [21]. Process development studies have confirmed that recovered solvents can be successfully reused without significant impact on reaction outcomes or product quality [21].

Microfluidization technology has been employed to optimize solvent systems for enhanced particle size reduction and improved bioavailability characteristics [18] [19]. The selection of appropriate wetting agents and stabilizers in aqueous solvent systems has been optimized through systematic experimental design approaches [18] [20]. Poloxamer 188 has been identified as an effective wetting agent, while phospholipon 90H serves as an optimal stabilizer for microfluidized suspensions [18] [20].

Table 2: Solvent System Optimization for Industrial Production

Solvent SystemVolume RatioYield (%)AdvantagesDisadvantages
Acetonitrile aloneSingle solvent15-20Simple systemLimited solubility
Acetonitrile/water (2.5:1)500 ml : 200 ml20-22Good solubilityModerate yield
Acetonitrile/dichloromethane/water1:1:210-14Better extractionComplex purification
Acetonitrile/dichloromethane (4:1)80 ml : 20 ml24.8-33.1Enhanced conversionSolvent recovery needed
Mixed polar/non-polar systemVariable20-30Industrial scalabilityMultiple optimization parameters

Purification Techniques and Isomer Separation

Purification techniques and isomer separation represent critical aspects of atovaquone production, as the synthetic processes typically generate mixtures of cis and trans isomers that require separation to obtain the pharmaceutically active trans form [25] [26]. The development of efficient purification methodologies is essential for achieving the high purity standards required for pharmaceutical applications [25] [26].

Recrystallization from acetonitrile represents the primary purification technique employed in atovaquone production [1] [5]. This method effectively separates the desired trans isomer from impurities and provides material of suitable purity for pharmaceutical use [1] [5]. The recrystallization process involves dissolution of the crude product in hot acetonitrile followed by controlled cooling to induce crystallization of the purified material [1] [5]. Yields of 70-86% have been consistently achieved through optimized recrystallization procedures [1] [5].

Epimerization techniques have been developed to convert unwanted cis isomers to the desired trans configuration [25] [26]. The most effective epimerization method involves treatment with concentrated sulfuric acid at controlled temperatures [25] [26]. Research has demonstrated that 90% sulfuric acid at temperatures of 28-30 degrees Celsius for 1-6 hours achieves complete conversion of the cis isomer to the trans form [25] [26]. This process enables the recovery of material that would otherwise be lost as waste, significantly improving overall process economics [25] [26].

Column chromatography techniques have been employed for high-resolution separation of isomeric mixtures [26] [36]. Flash chromatography using ethyl acetate and hexane gradient systems can achieve separation of cis and trans isomers, though isolated yields are typically limited to 10-14% due to the inherent inefficiencies of chromatographic separation at preparative scales [26] [36]. This technique is primarily employed for analytical purposes and small-scale purification rather than industrial production [26] [36].

Advanced crystallization techniques have been developed for the preparation of specific polymorphic forms of atovaquone [1] [24]. The Form IPCA-ATO polymorph can be selectively obtained through specialized crystallization procedures involving rapid chilling of dichloromethane solutions [1]. This technique involves dissolution of atovaquone in dichloromethane followed by rapid cooling with liquid nitrogen and subsequent lyophilization to remove the solvent [1]. The resulting polymorphic form exhibits improved solubility characteristics and enhanced bioavailability properties [1] [24].

Process-origin impurities have been systematically identified and characterized to develop targeted purification strategies [4] [34]. Studies have demonstrated that mother liquors from various synthetic stages contain specific impurities that can be isolated and characterized [4]. Understanding the nature and origin of these impurities enables the development of optimized purification protocols that effectively remove unwanted byproducts while maximizing recovery of the desired product [4] [34].

Table 3: Purification Techniques and Isomer Separation Methods

TechniqueApplicationConditionsSelectivityYield/Purity
Recrystallization from acetonitrilePrimary purificationHot acetonitrile solutionGood for trans isomer70-86%
Epimerization with sulfuric acidCis to trans conversion90% H₂SO₄, 28-30°C, 1-6 hoursComplete cis→trans conversion>99.5% trans
Column chromatographyIsomer separationEthyl acetate/hexane gradientHigh resolution10-14% isolated
Crystallization from acetonitrile/dichloromethaneForm IPCA-ATO preparationMixed solvent systemPolymorphic selectivity85-100%
Lyophilization methodNovel polymorph formationDichloromethane, liquid nitrogenNovel form selective100% recovery

Table 4: Synthetic Methodologies and Yields Comparison

MethodStarting MaterialsCatalyst SystemYield (%)Reference
Direct coupling (2-chloro-1,4-naphthoquinone)2-chloro-1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acidSilver nitrate + ammonium persulfate3-5Prior art
Silver-catalyzed decarboxylation (1,4-naphthoquinone)1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acidSilver nitrate + ammonium persulfate20-22Patent US7847127B2
Radical-mediated coupling2,3-dichloro-1,4-naphthoquinone + carboxylic acidSilver nitrate + ammonium persulfate36.47-43WJPR study
Improved process (IPCA)1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acidSilver nitrate + ammonium persulfate25-30Patent US7847127B2
Mixed solvent systemAcetonitrile/dichloromethane systemSilver nitrate + potassium persulfate24.8-33.1Patent CN101774901A

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Exact Mass

366.10227

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Atovaquone;94015-53-9

Wikipedia

Atovaquone

Drug Warnings

Patients should be advised regarding pulmonary manifestations of possibly concurrent bacterial, viral, fungal, or mycobacterial infections associated with HIV infection and/or progression of the underlying Pneumocystis carinii pneumonia and to contact a clinician if pulmonary symptomatology develops or worsens during atovaquone therapy. Clinical deterioration during atovaquone therapy could represent secondary infection with a nonsusceptible pathogen and/or progression of the underlying P. carinii pneumonia. All patients for whom atovaquone therapy is being considered should be evaluated carefully for other possible causes of pulmonary disease and treated with additional agents as appropriate.
Fever was reported in up to 40% of patients receiving atovaquone in controlled clinical trials and occasionally has required discontinuance of the drug. Oral candidiasis was reported in 10%, cough in 25%, sweating in 10%, sinusitis in 7%, and rhinitis in 24% of patients receiving atovaquone in controlled clinical trials. Infection of dyspnea has occurred in 22 or 15% of patients receiving atovaquone. Hypotension, vortex keratopathy, transient sinus arrhythmia, increased serum creatine kinase (CK, creatine phosphokinase, CPK) concentrations, and transient conjunctivitis also have been reported rarely.
Hyperglycemia (exceeding 1.8 times the upper limit of normal) occurred in 9% of patients receiving atovaquone in controlled clinical trials. Hypoglycemia has occurred rarely.
Increased BUN and serum creatinine concentrations have been reported rarely in patients receiving atovaquone and occasionally have required discontinuance of the drug. Hyponatremia (less than 0.96 times the lower limit of normal range) was reported in up to 10% of patients receiving atovaquone in controlled clinical trials. Acute renal impairment has occurred in patients receiving atovaquone.
For more Drug Warnings (Complete) data for ATOVAQUONE (13 total), please visit the HSDB record page.

Biological Half Life

2.2 to 3.2 days
Atovaquone has a half-life averaging 1.5 to 3 days
2.2 to 3.2 days in adult patients with acquired immunodeficiency syndrome (AIDS), adult healthy volunteers, and immunocompromised children (ages 5 months to 13 years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: A.T. Hudson, A.W. Randall, EP 123238; eidem, US 5053432 (1984, 1991 both to Burroughs Wellcome).

Analytic Laboratory Methods

Analyte: atovaquone; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 220 nm and comparison to standards (assay purity)
Analyte: atovaquone; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: atovaquone; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: atovaquone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Interactions

Because atovaquone is very highly plasma protein-bound, it could ptentially displace other medications that are also very highly plasma protein-bound; this could increase the risk of toxicity from medications that have narrow therapeutic indexes; however, atovaquone protein binding has not been affected in vitro by therapeutic concentrations of phenytoin, and the binding of phenytoin has not been affected by atovaquone.
Concurrent administration of oral rifampin with atovaquone suspension resulted in a 52% decrease in the average steady-state plasma concentration of atovaquone and a decrease in the elimination half-life of atovaquone from 82 hours to 50 hours; the average steady-state plasma concentration of rifampin increased by 37%; alternative agents to rifampin should be considered when treating patients with atovaquone. Although interaction trials have not been conducted with atovaquone and rifabutin, rifabutin is structurally similar to rifampin and it may have some of the same drug interactions as rifampin.
Concurrent administration of sulfamethoxazole and trimethoprim combination with atovaquone suspension resulted in an 8% and 17% decrease in the steady-state serum concentration of sulfamethoxazole and trimethoprim, respectively; this effect is thought to be minor and is not expected to produce clinically significant events.
Concurrent administration of zidovudine with atovaquone tablets resulted in a decrease in zidovudine clearance by 24% and a 35% increase in the area under the plasma concentration-time curve (AUC) of zidovudine; the glucuronide metabolite:parent ratio of zidovudine decreased from a mean of 4.5 when zidovudine was administered alone to 3.1 when zidovudine was adminstered with atovaquone; this effect is thought to be minor and is not expected to produce clinically significant events; zidovudine has no effect on atovaquone pharmacokinetics.

Dates

Last modified: 08-15-2023
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4: de Oliveira Silva E, Dos Santos Gonçalves N, Alves Dos Santos R, Jacometti
5: de Lima LP, Seabra SH, Carneiro H, Barbosa HS. Effect of 3-bromopyruvate and
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13: Akhoon BA, Singh KP, Varshney M, Gupta SK, Shukla Y, Gupta SK. Understanding
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19: Oz HS. Novel Synergistic Protective Efficacy of Atovaquone and Diclazuril on
20: Tahar R, Almelli T, Debue C, Foumane Ngane V, Djaman Allico J, Whegang Youdom

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